molecular formula C9H7N3O4 B1407552 Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1434141-72-6

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1407552
CAS No.: 1434141-72-6
M. Wt: 221.17 g/mol
InChI Key: GMLPCJJUCWEWJO-UHFFFAOYSA-N
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Description

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are crucial for various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions lead to the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are essential for cell survival and proliferation.

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of FGFRs and their downstream effectors.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding pocket of FGFRs, leading to the inhibition of their kinase activity . This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways. The compound also induces changes in gene expression by modulating the activity of transcription factors regulated by FGFR signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs for extended periods . Prolonged exposure to the compound can lead to the degradation of its active form, resulting in reduced efficacy. Long-term studies have shown that the compound can induce sustained inhibition of cell proliferation and migration, with minimal adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, the compound can induce toxic effects, including weight loss, organ damage, and altered hematological parameters. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the metabolism of the compound, leading to the formation of various metabolites that are subsequently excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on FGFRs. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its localization to target sites.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function . The compound is primarily localized to the cytoplasm, where it interacts with FGFRs and inhibits their kinase activity. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the nitration of a pyrrolo[2,3-b]pyridine derivative followed by esterification. One common method includes the reaction of 5-nitro-1H-pyrrolo[2,3-b]pyridine with methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to its ester functional group, which can be hydrolyzed to form carboxylic acids or further modified to create various derivatives. This versatility makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)7-4-11-8-6(7)2-5(3-10-8)12(14)15/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLPCJJUCWEWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161720
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-72-6
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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